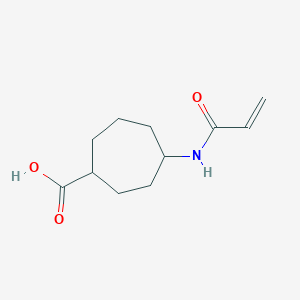
4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid is a cyclic amino acid that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PACHC and is a member of the cycloheptane family of amino acids.
Wirkmechanismus
The mechanism of action of 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid varies depending on the application. In medicinal chemistry, PACHC has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in various disease processes. In biochemistry, PACHC has been used as a building block for the synthesis of peptides and proteins with specific structural and functional properties. In materials science, PACHC has been used as a monomer for the synthesis of biodegradable polymers with controlled degradation rates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid are also dependent on the application. In medicinal chemistry, PACHC has been shown to exhibit antiviral, anticancer, and anti-inflammatory properties by inhibiting the activity of certain enzymes involved in disease processes. In biochemistry, PACHC has been used as a building block for the synthesis of peptides and proteins with specific structural and functional properties. In materials science, PACHC has been used as a monomer for the synthesis of biodegradable polymers with controlled degradation rates.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid in lab experiments include its ability to serve as a building block for the synthesis of novel peptides and proteins, its potential applications in medicinal chemistry, and its use as a monomer for the synthesis of biodegradable polymers. The limitations of using PACHC in lab experiments include its complex synthesis method, its limited availability, and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid. One potential direction is the development of novel peptides and proteins with specific structural and functional properties using PACHC as a building block. Another potential direction is the synthesis of biodegradable polymers with controlled degradation rates using PACHC as a monomer. Additionally, further research is needed to fully understand the mechanism of action of PACHC and its potential applications in medicinal chemistry.
Synthesemethoden
The synthesis of 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid is a complex process that involves several steps. The first step is the synthesis of the cycloheptane ring, which is achieved by a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The resulting product is then subjected to a series of reactions, including reduction, acylation, and deprotection, to yield the final product, 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, PACHC has been shown to exhibit antiviral, anticancer, and anti-inflammatory properties. In biochemistry, PACHC has been used as a building block for the synthesis of novel peptides and proteins. In materials science, PACHC has been used as a monomer for the synthesis of biodegradable polymers.
Eigenschaften
IUPAC Name |
4-(prop-2-enoylamino)cycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-10(13)12-9-5-3-4-8(6-7-9)11(14)15/h2,8-9H,1,3-7H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLZXYSDYPOSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-2-enamido)cycloheptane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

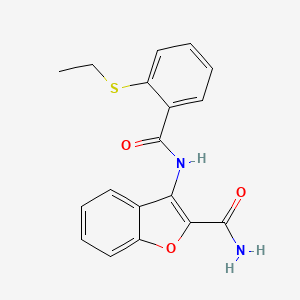
![1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2829874.png)
![2-[4-(Propan-2-yloxy)benzenesulfonyl]propanehydrazide](/img/structure/B2829875.png)
![N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/no-structure.png)
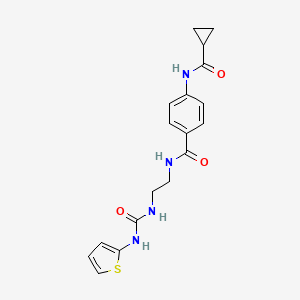
![2-hydroxy-N-(3-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2829878.png)
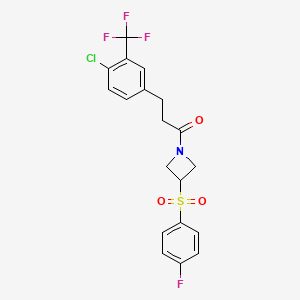
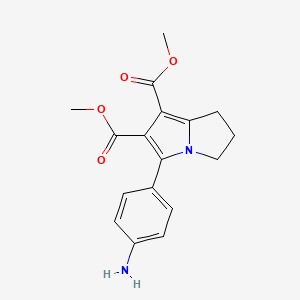
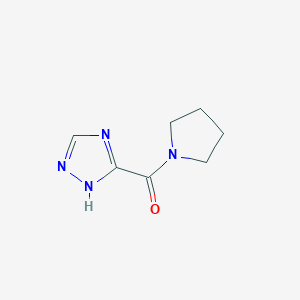
![1-(3-Chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2829886.png)

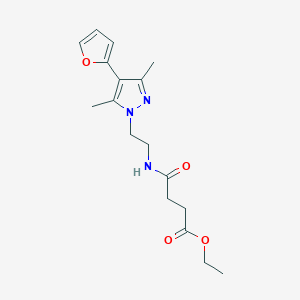
![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2829893.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2829895.png)